molecular formula C8H7ClN2 B1287122 6-chloro-1H-indol-4-amine CAS No. 431046-15-0

6-chloro-1H-indol-4-amine

Cat. No.: B1287122
CAS No.: 431046-15-0
M. Wt: 166.61 g/mol
InChI Key: WQESCKJRCSIUGY-UHFFFAOYSA-N
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Description

6-Chloro-1H-indol-4-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound features a chlorine atom at the 6th position and an amino group at the 4th position of the indole ring, making it a valuable molecule for various chemical and biological studies.

Scientific Research Applications

6-Chloro-1H-indol-4-amine has a wide range of scientific research applications:

Safety and Hazards

The safety information for 6-chloro-1H-indol-4-amine includes several hazard statements: H302-H315-H319-H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261-P305+P351+P338 , which provide guidance on how to handle the compound safely.

Future Directions

Indole-containing small molecules, such as 6-chloro-1H-indol-4-amine, have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Therefore, the future directions in the study of this compound and related compounds may involve further exploration of their pharmacological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

6-Chloro-1H-indol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is crucial for its biological activity . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific kinases and transcription factors, leading to changes in gene expression profiles. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it can inhibit or activate specific enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm. It is essential to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, conjugation, and hydrolysis. These metabolic processes can affect the compound’s bioavailability, activity, and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels within cells, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, distribution, and accumulation in target tissues. The localization of this compound within cells can affect its activity and function. For example, its interaction with transporters can influence its intracellular concentration and availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-indol-4-amine typically involves the chlorination of indole derivatives followed by amination. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole core . The chlorination step can be achieved using reagents like N-chlorosuccinimide (NCS) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1H-indol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives, which can be further utilized in different chemical and biological applications .

Comparison with Similar Compounds

Comparison: 6-Chloro-1H-indol-4-amine is unique due to the presence of the chlorine atom and amino group, which confer distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

6-chloro-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQESCKJRCSIUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591872
Record name 6-Chloro-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431046-15-0
Record name 6-Chloro-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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